molecular formula C6H4Br2O2 B1626645 1,4-Dihydroxy-2,3-dibromobenzene CAS No. 6363-31-1

1,4-Dihydroxy-2,3-dibromobenzene

Cat. No.: B1626645
CAS No.: 6363-31-1
M. Wt: 267.9 g/mol
InChI Key: XIWRQEFBSZWJTH-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2,3-dibromobenzene (CAS No. 6363-31-1) is a di-substituted benzene derivative featuring hydroxyl groups at the 1 and 4 positions and bromine atoms at the 2 and 3 positions. The presence of bromine enhances its molecular weight (291.92 g/mol) and may influence its reactivity, solubility, and intermolecular interactions, such as halogen bonding .

Properties

CAS No.

6363-31-1

Molecular Formula

C6H4Br2O2

Molecular Weight

267.9 g/mol

IUPAC Name

2,3-dibromobenzene-1,4-diol

InChI

InChI=1S/C6H4Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H

InChI Key

XIWRQEFBSZWJTH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)Br)Br)O

Canonical SMILES

C1=CC(=C(C(=C1O)Br)Br)O

Origin of Product

United States

Comparison with Similar Compounds

2,3-Dibromo-1,4-dimethoxybenzene

  • Structure : Methoxy (-OCH₃) groups replace hydroxyl (-OH) groups at positions 1 and 3.
  • Molecular Formula : C₈H₈Br₂O₂.
  • Molecular Weight: 308.95 g/mol (CAS No. 5030-61-5) .
  • Bromine positions remain identical, but the absence of hydroxyl groups diminishes biological activity (e.g., antimicrobial properties) observed in dihydroxy analogs .

1,4-Dibromo-2,3-difluorobenzene

  • Structure : Fluorine atoms replace hydroxyl groups at positions 2 and 3.
  • Molecular Formula : C₆H₂Br₂F₂.
  • Molecular Weight : 287.89 g/mol.
  • Key Differences :
    • Fluorine’s electronegativity increases the compound’s stability and resistance to oxidation.
    • Reduced hydrogen-bonding capacity compared to dihydroxy derivatives, impacting crystal packing and solubility .

Nitro-Substituted Derivatives

1,4-Dihydroxy-2,3-dinitro-9,10-anthraquinone

  • Structure: A nitro-substituted anthraquinone derivative with hydroxyl groups at positions 1 and 4 and nitro (-NO₂) groups at 2 and 3.
  • Molecular Formula : C₁₄H₆N₂O₈.
  • Molecular Weight : 330.21 g/mol.
  • Key Differences: The anthraquinone backbone introduces π-conjugation, leading to distinct optical properties (e.g., absorption in visible light). Nitro groups enhance electron-withdrawing effects, reducing solubility in polar solvents compared to brominated analogs. X-ray crystallography reveals intramolecular hydrogen bonds (O-H⋯O) and a planar anthraquinone core, differing from the simpler benzene scaffold .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
1,4-Dihydroxy-2,3-dibromobenzene C₆H₄Br₂O₂ 291.92 -OH (1,4), -Br (2,3) High polarity, potential halogen bonding
2,3-Dibromo-1,4-dimethoxybenzene C₈H₈Br₂O₂ 308.95 -OCH₃ (1,4), -Br (2,3) Lower polarity, improved lipophilicity
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 287.89 -F (2,3), -Br (1,4) High thermal stability, low solubility
1,4-Dihydroxy-2,3-dinitro-9,10-anthraquinone C₁₄H₆N₂O₈ 330.21 -OH (1,4), -NO₂ (2,3) Planar structure, intramolecular H-bonds

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